2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide
Description
The compound 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a chromeno-pyrimidine derivative featuring a sulfanyl-acetamide side chain. Chromeno-pyrimidines are heterocyclic systems of interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-17-7-11-20(12-8-17)26-30-27-23(15-21-6-4-5-19(3)25(21)33-27)28(31-26)34-16-24(32)29-22-13-9-18(2)10-14-22/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZRYHZHQDBSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC(=C4O3)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[2,3-D]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and dichloromethane. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the chromeno[2,3-D]pyrimidine core.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced chromeno[2,3-D]pyrimidine derivatives, and substituted acetamides .
Scientific Research Applications
2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cell signaling and apoptosis pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogues differ in substituents at the chromene ring (position 9), the pyrimidine-attached phenyl ring (position 2), and the acetamide-linked aryl group. These modifications influence molecular weight, lipophilicity (XLogP3), hydrogen bonding capacity, and rotatable bonds, as summarized below:
*Estimated based on and ; †Estimated from substituent contributions; ‡Estimated from molecular formula.
Key Observations:
Lipophilicity: The target compound’s methyl substituents yield moderate lipophilicity (XLogP3 ~6.5), between the less lipophilic ethoxy analogue (XLogP3 = 6.2, ) and the more lipophilic chlorophenyl/fluorophenyl variant (XLogP3 ~7.0, ). Chlorine substitution (, XLogP3 = 6.8) increases hydrophobicity compared to methyl groups. The diaminopyrimidine derivative (, XLogP3 = 3.1) is significantly less lipophilic due to polar amino groups .
Hydrogen Bonding and Rotational Flexibility: The ethoxy analogue () has higher hydrogen bond acceptors (6 vs. Reduced rotatable bonds (5 in the target vs. 7 in the ethoxy variant) suggest enhanced conformational rigidity, which may improve metabolic stability .
Crystallographic and Computational Insights
- Crystallography : Structures of related compounds (e.g., N-(4-methoxyphenyl)acetamide derivatives) have been resolved using SHELX and WinGX/ORTEP software, highlighting the role of hydrogen bonds (N–H···O) and π-π stacking in stabilizing crystal lattices .
- Computational Studies : While the target compound lacks direct DFT data, demonstrates that substituents on analogous systems significantly affect electronic properties (e.g., HOMO-LUMO gaps), which correlate with reactivity and binding interactions .
Biological Activity
The compound 2-{[9-Methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.56 g/mol. The compound features a chromeno-pyrimidine core structure, which is known for its diverse biological activities.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential areas of activity:
- Anticancer Activity : Initial studies indicate that derivatives of pyrimidine and chromone compounds can exhibit significant anticancer properties. For instance, similar compounds have shown inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells, suggesting that our compound may possess similar properties .
- Antimicrobial Properties : Compounds containing chromeno and pyrimidine moieties have been reported to exhibit antimicrobial activities against a range of pathogens. The sulfanyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against bacterial strains .
- Enzyme Inhibition : The compound's structure suggests potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease. Similar compounds have been evaluated for their inhibitory effects on AChE and butyrylcholinesterase (BChE), showing promising results in vitro .
Case Study 1: Anticancer Activity
A study investigating the synthesis and biological evaluation of related chromeno-pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against cancer cells. The study highlighted the importance of substituents on the aromatic rings in modulating biological activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 15 |
| Compound B | A431 | 10 |
| This compound | TBD |
Case Study 2: Antimicrobial Activity
In vitro testing showed that related chromeno-pyrimidine compounds exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The proposed mechanisms for the biological activity of this compound include:
- Interference with DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis in cancer cells, potentially through interaction with nucleic acids or related enzymes.
- Inhibition of Enzymatic Activity : The presence of the sulfanyl group may facilitate interactions with active sites of enzymes like AChE, leading to competitive inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
